molecular formula C21H25NO2 B13152783 1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]

1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]

Cat. No.: B13152783
M. Wt: 323.4 g/mol
InChI Key: POOPPNNSPMKABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] is a potent ligand for the sigma-1 receptor, known for its high selectivity and affinity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of pain management and neuroprotection .

Preparation Methods

The synthesis of 1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] typically involves a multi-step process. One common synthetic route includes the reaction of a benzyl halide with a methoxy-substituted isochroman, followed by cyclization with a piperidine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated synthesis equipment .

Chemical Reactions Analysis

1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction can produce alcohols or amines .

Mechanism of Action

The primary mechanism of action for 1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] involves its interaction with sigma-1 receptors. These receptors are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. By binding to sigma-1 receptors, the compound can exert neuroprotective and analgesic effects, making it a promising candidate for treating neuropathic pain and other neurological conditions .

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1'-benzyl-3-methoxyspiro[3,4-dihydroisochromene-1,4'-piperidine]

InChI

InChI=1S/C21H25NO2/c1-23-20-15-18-9-5-6-10-19(18)21(24-20)11-13-22(14-12-21)16-17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3

InChI Key

POOPPNNSPMKABZ-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=CC=CC=C2C3(O1)CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.